3-(Piperidin-2-yl)propanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-2-yl)propanenitrile hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
One common synthetic route includes the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Industrial production methods often employ continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation of primary amines with alkyl dihalides .
Chemical Reactions Analysis
3-(Piperidin-2-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Piperidin-2-yl)propanenitrile hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(Piperidin-2-yl)propanenitrile hydrochloride can be compared with other piperidine derivatives, such as:
- 2-(Piperidin-4-yl)propanenitrile hydrochloride
- N-(Piperidin-4-yl)benzamide
- Piperine
These compounds share the piperidine ring structure but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications
Properties
CAS No. |
2098074-45-2 |
---|---|
Molecular Formula |
C8H15ClN2 |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-piperidin-2-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h8,10H,1-5,7H2;1H |
InChI Key |
APRWRHWISRGFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.